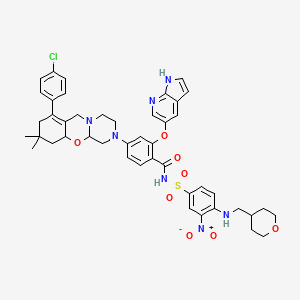![molecular formula C12H11ClN4O B1460588 N-(2-Aminoethyl)-N-(8-chloro[1]benzofuro[3,2-d]pyrimidin-4-yl)amine CAS No. 2197055-02-8](/img/structure/B1460588.png)
N-(2-Aminoethyl)-N-(8-chloro[1]benzofuro[3,2-d]pyrimidin-4-yl)amine
Descripción general
Descripción
N-(2-Aminoethyl)-N-(8-chloro1benzofuro[3,2-d]pyrimidin-4-yl)amine is a complex organic compound characterized by its unique structure, which includes an aminoethyl group and a chlorinated benzofuro-pyrimidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N-(8-chloro1benzofuro[3,2-d]pyrimidin-4-yl)amine typically involves multiple steps, starting with the preparation of the benzofuro-pyrimidine core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The aminoethyl group is then introduced via nucleophilic substitution reactions under controlled conditions to ensure the integrity of the chlorinated aromatic system.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques such as chromatography to isolate the desired product from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Aminoethyl)-N-(8-chloro1benzofuro[3,2-d]pyrimidin-4-yl)amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aminoethyl and chlorinated sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
N-(2-Aminoethyl)-N-(8-chloro1benzofuro[3,2-d]pyrimidin-4-yl)amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(2-Aminoethyl)-N-(8-chloro1benzofuro[3,2-d]pyrimidin-4-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds, while the chlorinated benzofuro-pyrimidine core can engage in hydrophobic interactions, facilitating binding to target sites and modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Aminoethyl)-N-(8-chloro1benzofuro[3,2-d]pyrimidin-4-yl)amine
- N-(2-Aminoethyl)-N-(8-chloro1benzofuro[3,2-d]pyrimidin-4-yl)amine derivatives
- Other benzofuro-pyrimidine compounds
Uniqueness
N-(2-Aminoethyl)-N-(8-chloro1benzofuro[3,2-d]pyrimidin-4-yl)amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
N'-(8-chloro-[1]benzofuro[3,2-d]pyrimidin-4-yl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O/c13-7-1-2-9-8(5-7)10-11(18-9)12(15-4-3-14)17-6-16-10/h1-2,5-6H,3-4,14H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRUCGMCHIDBIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(O2)C(=NC=N3)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-ylamine hydrochloride](/img/structure/B1460513.png)





![Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1460522.png)


